molecular formula C13H20N2O4 B2619574 Tert-butyl 3,4-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate CAS No. 2044713-28-0

Tert-butyl 3,4-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate

Cat. No.: B2619574
CAS No.: 2044713-28-0
M. Wt: 268.313
InChI Key: AYZVBPBUFWIQAA-UHFFFAOYSA-N
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Description

Tert-butyl 3,4-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate: is a synthetic organic compound with the molecular formula C13H20N2O4 and a molecular weight of 268.31 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a tert-butyl ester group and two oxo groups. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3,4-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a diamine and a diketone. This step often requires the use of a strong acid or base as a catalyst and is conducted under reflux conditions to ensure complete cyclization.

    Introduction of the Tert-butyl Ester Group: The tert-butyl ester group is introduced through an esterification reaction. This involves reacting the spirocyclic intermediate with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

    Oxidation: The final step involves the oxidation of the intermediate to introduce the oxo groups. Common oxidizing agents used in this step include potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3,4-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxo groups or to modify existing functional groups.

    Reduction: Reduction reactions can be used to convert the oxo groups into hydroxyl groups or to reduce the spirocyclic core.

    Substitution: The tert-butyl ester group can be substituted with other ester groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield additional oxo derivatives, while reduction can produce hydroxylated spirocyclic compounds .

Scientific Research Applications

Tert-butyl 3,4-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 3,4-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to enzymes and receptors, potentially inhibiting or activating their function. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Properties

IUPAC Name

tert-butyl 3,4-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4/c1-12(2,3)19-11(18)15-6-4-13(5-7-15)8-14-10(17)9(13)16/h4-8H2,1-3H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYZVBPBUFWIQAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CNC(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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